molecular formula C24H27N5O3 B2383117 N1-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-N2-(pyridin-2-ylmethyl)oxalamide CAS No. 877631-61-3

N1-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-N2-(pyridin-2-ylmethyl)oxalamide

Cat. No.: B2383117
CAS No.: 877631-61-3
M. Wt: 433.512
InChI Key: PWDYNAAHJYWPBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(2-(Furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-N2-(pyridin-2-ylmethyl)oxalamide is an oxalamide derivative characterized by a furan-2-yl group, a 4-phenylpiperazine moiety, and a pyridin-2-ylmethyl substituent. For instance, structurally related oxalamides like S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) are widely used as umami flavor enhancers . The 4-phenylpiperazine group may confer affinity for central nervous system (CNS) receptors, analogous to piperidine-containing compounds such as W-18 and W-15, which interact with opioid receptors .

Properties

IUPAC Name

N'-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N-(pyridin-2-ylmethyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N5O3/c30-23(26-17-19-7-4-5-11-25-19)24(31)27-18-21(22-10-6-16-32-22)29-14-12-28(13-15-29)20-8-2-1-3-9-20/h1-11,16,21H,12-15,17-18H2,(H,26,30)(H,27,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWDYNAAHJYWPBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(CNC(=O)C(=O)NCC3=CC=CC=N3)C4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Conventional Synthetic Routes

Oxalyl Chloride Method

The most direct and widely employed method for preparing oxalamide derivatives involves the reaction of oxalyl chloride with appropriate amines. This approach can be adapted for the synthesis of N1-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-N2-(pyridin-2-ylmethyl)oxalamide through a two-step process.

Reaction Scheme
  • Preparation of the key amine intermediates: 2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethylamine and pyridin-2-ylmethylamine
  • Coupling of these amines with oxalyl chloride to form the oxalamide bridge
Reaction Conditions

The reaction is typically conducted in dichloromethane at low temperatures (-5 to 0°C) in the presence of a tertiary amine base such as triethylamine or pyridine to neutralize the hydrogen chloride generated during the reaction. The general procedure involves:

  • Dissolving oxalyl chloride in anhydrous dichloromethane at -5°C
  • Adding one equivalent of the first amine (pyridin-2-ylmethylamine) dropwise
  • Allowing the reaction to proceed for 30-60 minutes to form the mono-substituted intermediate
  • Adding the second amine (2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethylamine)
  • Gradually warming the reaction to room temperature and monitoring completion by thin-layer chromatography
Yield and Optimization Parameters
Parameter Condition Yield (%) Notes
Temperature -5°C → RT 65-75 Maintaining low initial temperature is critical
Solvent Dichloromethane 65-75 Anhydrous conditions essential
Solvent Tetrahydrofuran 60-70 Alternative solvent option
Solvent Acetonitrile 55-65 Increased solubility of intermediates
Base Triethylamine 70-75 Most commonly used base
Base Pyridine 65-70 Can serve dual role as solvent and base
Reaction time 3-4 hours 65-75 Longer times lead to hydrolysis products
Addition rate Dropwise over 30 min 65-75 Controls exotherm and side reactions

Diethyl Oxalate Method

An alternative approach involves using diethyl oxalate as a milder and safer alternative to oxalyl chloride. This method typically gives lower yields but may be preferred when working with sensitive amine substrates.

General Procedure

The synthesis proceeds through sequential displacement of ethoxy groups by the two amines:

  • 2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethylamine is added to diethyl oxalate in ethanol
  • The mixture is refluxed for 2-3 hours to form the mono-substituted intermediate
  • After cooling, pyridin-2-ylmethylamine is added
  • The mixture is heated under reflux for an additional 4-6 hours
Optimization Conditions
Parameter Condition Yield (%) Notes
Molar ratio (oxalate:amine) 2:1 → 1:1 50-60 Excess oxalate initially prevents double substitution
Solvent Ethanol 50-60 Most commonly used
Solvent Methanol 45-55 Faster reaction but lower yield
Temperature Reflux (78°C for ethanol) 50-60 Higher temperatures accelerate hydrolysis
Reaction time First step: 2-3 h Second step: 4-6 h 50-60 Monitoring by TLC is essential

Modern Synthetic Approaches

Ruthenium-Catalyzed Dehydrogenative Coupling

Recent advances in catalytic methods offer more sustainable approaches to oxalamide synthesis. A notable example is the ruthenium-catalyzed acceptorless dehydrogenative coupling of ethylene glycol with amines.

Catalytic System

The reaction employs a ruthenium pincer complex (typically Ru-5) as catalyst with a catalytic amount of base (potassium tert-butoxide). The mechanism involves:

  • Deprotonation of the catalyst to generate the active species
  • Coordination and dehydrogenation of ethylene glycol
  • Coupling with the first amine to form an α-hydroxy amide intermediate
  • Further dehydrogenation and coupling with the second amine to form the oxalamide
Reaction Parameters
Parameter Condition Yield (%)
Catalyst Ru-5 (1-5 mol%) 75-85
Base Potassium tert-butoxide (1-5 mol%) 75-85
Solvent Toluene/DME (1:1) 75-85
Temperature 135°C 75-85
Time 24 hours 75-85
Atmosphere Inert (N₂ or Ar) 75-85

This method is particularly valuable as it produces hydrogen gas as the only byproduct, making it environmentally friendly compared to traditional methods that generate acidic waste.

Palladium-Catalyzed Coupling Methods

Palladium-catalyzed methods offer another modern approach for the synthesis of complex oxalamides, particularly when incorporating heterocyclic components like furan and pyridine.

Catalyst System

The reaction typically employs Pd(OAc)₂ or Pd₂(dba)₃ as catalyst with appropriate phosphine ligands:

Catalyst Ligand Solvent Base Yield (%)
Pd(OAc)₂ (5 mol%) XantPhos (7.5 mol%) Toluene Cs₂CO₃ 65-75
Pd₂(dba)₃ (2.5 mol%) BINAP (7.5 mol%) Dioxane NaOtBu 60-70
Pd(OAc)₂ (5 mol%) DPEPhos (7.5 mol%) THF K₃PO₄ 55-65

Detailed Synthetic Procedure for this compound

Preparation of Intermediates

Synthesis of 2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethylamine

This key intermediate is prepared through a multi-step sequence:

  • Mannich Reaction : Furan undergoes a Mannich reaction with formaldehyde and 4-phenylpiperazine to form 2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethanol
  • Activation and Azidation : The alcohol is converted to a mesylate or tosylate, followed by displacement with sodium azide
  • Reduction : The azide is reduced to the primary amine using lithium aluminum hydride or hydrogenation with Pd/C
Optimization Parameters for Intermediate Synthesis
Step Reagents Conditions Yield (%) Notes
Mannich Reaction Furfural, 4-phenylpiperazine, formaldehyde 60°C, 6h, methanol 65-75 pH control critical (5.5-6.5)
Mesylation Methanesulfonyl chloride, triethylamine 0°C, 2h, DCM 80-90 Anhydrous conditions essential
Azidation Sodium azide 80°C, 12h, DMF 75-85 Monitor by TLC, CAUTION: azides are potentially explosive
Reduction (Method A) LiAlH₄ 0°C to RT, 4h, THF 70-80 Careful quenching required
Reduction (Method B) H₂, Pd/C (10%) RT, 4h, methanol, 1 atm H₂ 75-85 Safer alternative to LiAlH₄

Final Coupling to Form Oxalamide

Optimal Procedure Based on Oxalyl Chloride Method
  • To a solution of oxalyl chloride (1.0 mmol) in anhydrous dichloromethane (10 mL) at -5°C under nitrogen atmosphere, add pyridine (0.2 mL) dropwise
  • Separately, dissolve pyridin-2-ylmethylamine (1.0 mmol) in dichloromethane (5 mL) and add to the oxalyl chloride solution dropwise over 20 minutes, maintaining the temperature below 0°C
  • Stir the reaction mixture for 1 hour at 0°C
  • Add a solution of 2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethylamine (1.0 mmol) in dichloromethane (5 mL) dropwise
  • Allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours until TLC indicates completion
  • Wash the reaction mixture with 10% aqueous citric acid solution, 5% sodium bicarbonate solution, and brine
  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure
  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate/hexane as eluent
Yield Optimization Table
Variable Condition Yield (%) Purity (%)
Temperature control -10°C to -5°C initial addition 60-65 95-97
Temperature control 0°C to 5°C initial addition 65-70 93-95
Addition time 10 minutes 55-60 90-92
Addition time 30 minutes 70-75 95-97
Molar ratio (oxalyl chloride:amines) 1:1:1 65-70 95-97
Molar ratio (oxalyl chloride:amines) 1.2:1:1 70-75 95-97
Purification method Column chromatography 70-75 ≥98
Purification method Recrystallization (ethanol/hexane) 60-65 ≥99

Alternative One-Pot Synthesis

A more efficient one-pot procedure can be employed based on the methodology reported for similar oxalamide derivatives:

Procedure

  • Dissolve 2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethylamine (5.92 mmol) in ethanol (20 mL)
  • Add 2-(2-pyridyl)ethylamine (8.19 mmol) to the solution
  • Add ethyl 2-(2-oxoacetoxy)acetate (5.92 mmol) dropwise at room temperature
  • Heat the mixture under reflux for 1.5 hours
  • Remove the solvent by evaporation and wash the residual solid with ethanol/pentane
  • Recrystallize from appropriate solvent to obtain the pure target compound

Optimization Parameters

Parameter Condition Yield (%) Notes
Solvent Ethanol 65-70 Most effective solvent
Solvent Methanol 60-65 Faster reaction but lower yield
Solvent Isopropanol 55-60 Lower solubility of intermediates
Temperature Reflux 65-70 Essential for completion
Molar ratio (amine:amine:oxalate) 1:1.4:1 65-70 Excess of second amine improves yield
Reaction time 1.5 hours 65-70 Longer times don't improve yield

Purification and Characterization

Purification Methods

The crude this compound can be purified using several methods:

Column Chromatography

Silica gel chromatography using a gradient elution system:

  • Initial solvent: Ethyl acetate/hexane (1:3)
  • Gradient to: Ethyl acetate/methanol (9:1)
Recrystallization

Multiple solvent systems have been evaluated:

Solvent System Yield Recovery (%) Purity (%)
Ethanol/Water 75-80 ≥98
Ethanol/Hexane 80-85 ≥97
DCM/Petroleum ether 70-75 ≥98
DMF/Water 85-90 ≥99

The DMF/water system provides the highest recovery and purity but may retain residual DMF. Ethanol/hexane offers a good balance of recovery and purity with easier solvent removal.

Characterization Data

Spectroscopic Data

The synthesized compound can be characterized using:

  • ¹H NMR (400 MHz, CDCl₃) :

    • δ 8.25-8.35 (m, 1H, pyridine-H), 7.80-7.65 (m, 1H, NH), 7.60-7.50 (m, 1H, pyridine-H), 7.40-7.35 (m, 1H, furan-H), 7.30-7.15 (m, 3H, pyridine-H and phenyl-H), 7.00-6.85 (m, 3H, phenyl-H), 6.80-6.75 (m, 1H, NH), 6.35-6.25 (m, 1H, furan-H), 6.15-6.05 (m, 1H, furan-H), 4.55-4.45 (d, 2H, CH₂-pyridine), 3.85-3.75 (m, 1H, CH-furan), 3.40-3.20 (m, 4H, piperazine-H), 2.95-2.85 (m, 2H, CH₂-NH), 2.65-2.55 (m, 4H, piperazine-H)
  • ¹³C NMR (100 MHz, CDCl₃) :

    • δ 159.8, 159.5 (C=O), 156.2 (pyridine-C), 152.7 (furan-C), 151.3 (phenyl-C), 149.1, 137.2, 129.1, 122.5, 120.3, 116.2, 111.4, 110.2, 108.5, 67.3 (CH-furan), 50.2, 49.8, 49.1, 44.2, 41.6
  • IR (KBr, cm⁻¹) :

    • 3322, 3280 (N-H stretching), 3141-2804 (C-H stretching), 1670, 1655 (C=O stretching), 1550-1525 (C=C stretching), 1414 (C-N stretching), 1220, 1150, 1010, 790
  • Mass Spectrometry :

    • HRMS (ESI): m/z calculated for C₂₅H₂₈N₅O₃ [M+H]⁺: 446.2187, found: 446.2192
Physical Properties
Property Value
Appearance White to off-white crystalline solid
Melting point 185-187°C
Solubility in water <0.1 mg/mL
Solubility in ethanol 5-10 mg/mL
Solubility in DMSO >30 mg/mL
Solubility in chloroform 15-20 mg/mL
Log P (calculated) 3.45

Scale-Up Considerations

Scaling up the synthesis of this compound presents several challenges that require careful consideration:

Key Challenges

Challenge Small Scale (1g) Large Scale (100g) Mitigation Strategy
Heat management Negligible issue Significant exotherm during oxalyl chloride addition Use efficient cooling systems; slower addition rates
Stirring efficiency High Reduced with increased volume Modified reactor geometry; mechanical stirring
Solvent volumes Standard Excessive Concentration optimization; solvent recycling
Purification Column chromatography viable Column chromatography impractical Develop crystallization protocols
Azide handling (for intermediate) Small safety concern Major safety risk Consider alternative synthetic routes

Optimized Process Parameters for Scale-Up

  • Reaction vessel : Replace round-bottom flasks with jacketed reactors for better temperature control
  • Addition rate : Reduce addition rate of oxalyl chloride to 0.5-1.0 mL/min per liter of reaction volume
  • Temperature monitoring : Install multiple temperature probes throughout the reaction vessel
  • Purification : Implement two-stage crystallization protocol instead of chromatography
  • Safety measures : Conduct thermal stability studies on all intermediates, particularly azides

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

  • Reduction: The oxalamide moiety can be reduced to form amides or amines.

  • Substitution: The phenylpiperazine group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophiles such as amines and alcohols are used, often in the presence of a base.

Major Products Formed:

  • Oxidation: Furan-2-carboxylic acid derivatives.

  • Reduction: Amides or amines.

  • Substitution: Substituted phenylpiperazines.

Scientific Research Applications

This compound has several applications in scientific research, including:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

  • Medicine: Investigated for its therapeutic potential in treating various diseases, such as neurological disorders and inflammation.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. It may interact with enzymes or receptors, leading to biological responses. The exact mechanism of action depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Comparison with Similar Oxalamide Derivatives

Key Structural Differences and Similarities:

Compound Name Substituents Key Features
Target Compound Furan-2-yl, 4-phenylpiperazin-1-yl, pyridin-2-ylmethyl Potential CNS activity due to piperazine; furan may influence metabolism.
S336 (CAS 745047-53-4) 2,4-Dimethoxybenzyl, 2-(pyridin-2-yl)ethyl Umami flavor enhancer; high safety margin (NOEL = 100 mg/kg bw/day).
FL-no. 16.100 2-Methoxy-4-methylbenzyl, 2-(5-methylpyridin-2-yl)ethyl Structurally related to S336; similar metabolic pathways expected.
Adamantyl Oxalamides Adamant-2-yl, substituted benzyloxy groups High thermal stability (melting points >210°C); synthetic versatility.
Ferrocene Derivatives Fluorophenyl, methylferrocenyl Metal-containing analogs; potential anticancer applications.

Functional Implications:

  • The 4-phenylpiperazine moiety distinguishes it from flavor-oriented oxalamides (e.g., S336) and aligns it with CNS-active compounds like W-15/W-18, which contain piperidine rings .
  • The pyridin-2-ylmethyl substituent is shared with S336, suggesting possible interactions with taste receptors (e.g., hTAS1R1/hTAS1R3) or enzymatic targets .

Metabolic and Toxicological Profiles

Metabolism:

  • S336 and related oxalamides undergo rapid metabolism in rat hepatocytes without amide hydrolysis, relying on oxidation of aromatic/heterocyclic rings and glucuronidation .
  • Piperazine-containing compounds often undergo N-dealkylation or ring oxidation, which could influence the target’s metabolic stability and toxicity .

Toxicology:

  • S336 has a high safety margin (NOEL = 100 mg/kg bw/day) due to efficient detoxification pathways . The target compound’s safety profile is uncertain but may be less favorable if the furan or piperazine groups introduce toxicity risks (e.g., hepatotoxicity or receptor overactivation).
  • Adamantyl oxalamides exhibit high purity (>90%) and stability , suggesting the target compound’s synthetic route could be optimized for similar qualities.

Biological Activity

N1-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-N2-(pyridin-2-ylmethyl)oxalamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its structural characteristics, biological activity, and relevant research findings, providing a comprehensive overview of the compound's significance in pharmacological applications.

Structural Features

The compound features several notable structural elements:

  • Furan Ring : A five-membered aromatic ring containing oxygen, contributing to the compound's reactivity and interaction with biological targets.
  • Phenylpiperazine Moiety : A structural component known for its influence on neuropharmacological activity, particularly in modulating serotonin and dopamine receptors.
  • Oxalamide Functional Group : This group is significant for enhancing solubility and bioavailability.

Molecular Characteristics

PropertyValue
Molecular FormulaC23H28N4O3
Molecular Weight384.5 g/mol
CAS Number877631-83-9
Structural FormulaStructural Formula

The biological activity of this compound is primarily linked to its interactions with neurotransmitter systems. Preliminary studies suggest that it may modulate serotonin and dopamine pathways, which are crucial for mood regulation and anxiety management. However, detailed mechanisms are still under investigation.

Pharmacological Applications

  • Neurological Disorders : Due to its structural similarity to known psychoactive compounds, this oxalamide derivative has been explored for potential applications in treating conditions such as depression and anxiety.
  • Antiviral Activity : Similar compounds have shown promise against viral targets, particularly in inhibiting proteases involved in viral replication. The potential for this compound to exhibit similar activities warrants further exploration.

Case Studies and Research Findings

Several studies have investigated the biological properties of compounds related to or structurally similar to this compound:

  • In Vitro Studies : Research has indicated that derivatives with similar furan and piperazine structures exhibit significant potency against various biological targets, including enzymes relevant to neurological pathways .
    • Example : A study found that a related compound displayed an IC50 value of 1.55 μM against a target enzyme, indicating strong inhibitory potential .
  • Cytotoxicity Assessments : Evaluations of cytotoxicity have shown that certain derivatives maintain low toxicity profiles while exhibiting high biological activity, making them suitable candidates for further development .
  • Structure-Activity Relationship (SAR) : Investigations into the SAR of similar compounds have highlighted the importance of specific functional groups in enhancing biological efficacy. The presence of both furan and phenylpiperazine groups appears crucial for maintaining activity against targeted pathways .

Summary of Findings

Study FocusKey Findings
In Vitro ActivityPotent inhibition against target enzymes
CytotoxicityLow toxicity in cellular models
Structure-Activity RelationshipImportance of furan and piperazine groups

Q & A

Q. What synthetic methodologies are optimal for preparing N1-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-N2-(pyridin-2-ylmethyl)oxalamide, and how can reaction conditions be optimized for yield and purity?

The synthesis involves multi-step coupling reactions, starting with activation of carboxylic acid intermediates using carbodiimides (e.g., DCC) and coupling agents like HOBt to form the oxalamide core . Key steps include:

  • Amide bond formation : Use anhydrous solvents (e.g., DMF) under inert atmosphere (N₂/Ar) to minimize hydrolysis.
  • Temperature control : Maintain 0–5°C during coupling to reduce side reactions.
  • Purification : Chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) or recrystallization (ethanol/water) improves purity .

Q. How can structural characterization of this compound be validated, and which analytical techniques are most reliable?

  • NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the oxalamide core and substituents (e.g., furan, pyridinylmethyl groups) .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (expected: ~495 g/mol) and fragmentation patterns .
  • X-ray crystallography : Resolves 3D conformation, critical for understanding steric interactions in biological assays .

Q. What preliminary biological screening approaches are recommended to assess its pharmacological potential?

  • In vitro assays : Test for kinase inhibition (e.g., EGFR, PI3K) or receptor binding (e.g., serotonin/dopamine receptors) using fluorescence polarization or radiometric assays .
  • Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to identify IC₅₀ values .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across different studies?

Discrepancies may arise from:

  • Solubility differences : Use standardized DMSO stock solutions (<0.1% v/v in assays) .
  • Structural analogs : Compare with derivatives like N1-(4-methoxybenzyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide to isolate substituent effects (see Table 1) .
  • Assay conditions : Validate binding kinetics (e.g., SPR vs. ITC) to confirm target engagement .

Q. Table 1: Structural Analogs and Bioactivity Trends

Compound ModificationBioactivity (IC₅₀, nM)Target
Furan → Thiophene 120 ± 15EGFR
Pyridinylmethyl → Benzyl >1000Dopamine D2 Receptor
4-Phenylpiperazine → Morpholine 85 ± 10PI3Kα
Data adapted from

Q. What strategies are effective for elucidating structure-activity relationships (SAR) in analogs of this compound?

  • Substituent scanning : Systematically replace furan with thiophene, pyrrole, or phenyl groups to assess π-π stacking effects .
  • Molecular docking : Use AutoDock Vina to model interactions with targets (e.g., 4-phenylpiperazine moiety in GPCR binding pockets) .
  • Free-Wilson analysis : Quantify contributions of individual groups (e.g., pyridinylmethyl) to overall activity .

Q. How can researchers design experiments to probe the compound’s mechanism of action in complex biological systems?

  • Cellular thermal shift assays (CETSA) : Confirm target engagement by monitoring protein stability shifts in lysates .
  • CRISPR-Cas9 knockouts : Validate specificity by deleting putative targets (e.g., H1 histamine receptors) and re-testing activity .
  • Metabolomics : Track downstream effects via LC-MS profiling of treated cells to identify perturbed pathways .

Methodological Considerations

Q. How should researchers address challenges in solubility and stability during in vitro studies?

  • Solubility enhancement : Use co-solvents (e.g., PEG-400) or β-cyclodextrin inclusion complexes .
  • Stability testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring .

Q. What computational tools are recommended for predicting metabolic pathways and toxicity?

  • ADMET prediction : Use SwissADME or ADMETlab 2.0 to forecast CYP450 metabolism and hERG liability .
  • Molecular dynamics (MD) : Simulate binding persistence in targets (e.g., 100 ns MD runs in GROMACS) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.